1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group and a carbaldehyde group attached to a triazole ring, making it a versatile building block in organic synthesis.
Mechanism of Action
Mode of Action
Triazole compounds are known to interact with various biological targets through hydrogen bonding, dipole interactions, and π-stacking . The trifluoromethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Biochemical Pathways
Triazole compounds are known to be involved in a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific pathways affected by this compound would depend on its molecular targets, which are currently unknown.
Pharmacokinetics
The trifluoromethyl group may enhance the compound’s lipophilicity, potentially affecting its absorption and distribution
Preparation Methods
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the reaction of 1-methyl-1H-1,2,3-triazole with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide and a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. .
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: This compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability
Comparison with Similar Compounds
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: This compound also contains a trifluoromethyl group but differs in the position and type of heterocyclic ring.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Similar in structure but with different reactivity and applications.
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl: Another related compound with distinct biological activities and synthetic routes .
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)triazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c1-11-4(5(6,7)8)3(2-12)9-10-11/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPCQHOUNXZISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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